3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a fluorophenyl group at the 3-position and a methyl group at the 5-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine are mycobacterial ATP synthase and Mer and Flt3 tyrosine kinase enzymes . These targets play a crucial role in the energy production and signal transduction pathways of cells, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of mycobacterial ATP synthase, which is essential for the energy production in Mycobacterium tuberculosis . Additionally, it acts as a dual inhibitor for both Mer and Flt3 tyrosine kinase enzymes .
Biochemical Pathways
The inhibition of mycobacterial ATP synthase disrupts the energy production in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . The inhibition of Mer and Flt3 tyrosine kinase enzymes can disrupt signal transduction pathways, potentially leading to the inhibition of cell proliferation .
Result of Action
The inhibition of mycobacterial ATP synthase by this compound results in potent in vitro growth inhibition of Mycobacterium tuberculosis . The inhibition of Mer and Flt3 tyrosine kinase enzymes can lead to the suppression of cell proliferation .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines are known for their significant impact in medicinal chemistry and their potential as antitumor scaffolds . They have been highlighted for their anticancer potential and enzymatic inhibitory activity .
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have shown potential as antitumor agents .
Molecular Mechanism
Related pyrazolo[1,5-a]pyrimidines have been studied for their interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst.
Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. This step often requires the use of a base such as sodium ethoxide or potassium carbonate.
Introduction of Substituents: The final step involves the introduction of the fluorophenyl and methyl groups at the 3- and 5-positions, respectively. This can be achieved through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: The compound has shown promise in preclinical studies for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
3-Phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the fluorine substituent, which may result in different biological activity and binding properties.
5-Methylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological interactions.
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Contains a chlorine substituent instead of fluorine, which may alter its electronic properties and reactivity.
The unique combination of the fluorophenyl and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c1-8-6-12(15)18-13(17-8)11(7-16-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSKANVWHNBSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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